1-Methyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide
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Overview
Description
1-Methyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
The synthesis of 1-Methyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide involves several steps. One common method includes the reaction of 1-methylimidazole with pyrrolidine in the presence of a suitable base, followed by quaternization with methyl bromide. The reaction conditions typically involve heating the mixture under reflux . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Methyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Methyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
1-Methyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide can be compared with other imidazole derivatives, such as:
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties but lacking the pyrrolidine moiety.
2-Methylimidazole: Another imidazole derivative with a methyl group at a different position, leading to different reactivity and biological activities.
1,3-Dimethylimidazolium bromide: A compound with two methyl groups on the imidazole ring, which may exhibit different solubility and stability properties
Properties
CAS No. |
912840-83-6 |
---|---|
Molecular Formula |
C9H18BrN3 |
Molecular Weight |
248.16 g/mol |
IUPAC Name |
1-methyl-3-[[(2S)-pyrrolidin-2-yl]methyl]-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C9H17N3.BrH/c1-11-5-6-12(8-11)7-9-3-2-4-10-9;/h5-6,9-10H,2-4,7-8H2,1H3;1H/t9-;/m0./s1 |
InChI Key |
ABOWFHQANJUYRR-FVGYRXGTSA-N |
Isomeric SMILES |
C[NH+]1CN(C=C1)C[C@@H]2CCCN2.[Br-] |
Canonical SMILES |
C[NH+]1CN(C=C1)CC2CCCN2.[Br-] |
Origin of Product |
United States |
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